3-Chloro-2-methylthiophene
Overview
Description
3-Chloro-2-methylthiophene is a chemical compound with the molecular formula C5H5ClS . It has an average mass of 132.611 Da and a monoisotopic mass of 131.980042 Da . It is used for research and development purposes .
Synthesis Analysis
Thiophene derivatives, including 3-Chloro-2-methylthiophene, can be synthesized through various methods. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methylthiophene consists of a five-membered ring with one sulfur atom and one chlorine atom . The empirical formula is C5H5ClS .Physical And Chemical Properties Analysis
3-Chloro-2-methylthiophene has a boiling point of 147-149 °C and a density of 1.211 g/mL at 25 °C . Its refractive index is n20/D 1.5400 .Scientific Research Applications
Synthesis of Pharmaceuticals and Agrochemicals : 3-Chloro-2-methylthiophene serves as a versatile intermediate in synthesizing various pharmaceuticals and agrochemicals. A facile and low-cost route for its preparation has been reported, offering significant yields (Yang, 2010).
Rechargeable Battery Applications : Derivatives of 3-methylthiophene, such as poly 3-methylthiophene, have been used as rechargeable cathode materials in lithium/sulfur dioxide cells, demonstrating good capacity and high volumetric energy density (Walker, 1991).
Electrochemically Induced Substitution : The electrochemically induced substitution of polymers like polythiophene and poly(3-methylthiophene) with nucleophiles such as Cl-, Br-, methanol, and 3-bromopropanol has been explored. The degree of substitution is potential dependent and varies between nucleophile/polymer combinations (Qi, Rees, & Pickup, 1996).
Conductive Ionomer Films : Electrochemically copolymerized films of 3-methylthiophene and 1-methyl-3-(pyrrol-1-ylmethyl)pyridinium perchlorate form electronically conducting ionomer films. These films show fast electrochemistry and high ionic conductivities in both reduced and oxidized forms (Qi & Pickup, 1993).
Microelectrochemical Transistors : Poly(3-methylthiophene)-coated electrodes exhibit significant optical and electrical changes depending on redox potential. These materials can function as microelectrochemical transistors, amplifying electrical and chemical signals (Thackeray, White, & Wrighton, 1985).
Conjugated Conductive Polymers : 3-Chloro-2-methylthiophene derivatives are used in synthesizing conjugated conductive polymers, including polythiophenes and poly(4-methylthiophenes), with various substituents that affect their electronic and optical properties (Chen & Tsai, 1993).
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSHDCNQRBKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600337 | |
Record name | 3-Chloro-2-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylthiophene | |
CAS RN |
17249-83-1 | |
Record name | 3-Chloro-2-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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